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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 425 phalloidin is a high-affinity probe designed for the fluorescent labeling of filamentous

actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This conjugate

combines the exceptional photophysical properties of the ATTO 425 dye with the specific

binding characteristics of phalloidin, a bicyclic peptide isolated from the Amanita phalloides

mushroom. Phalloidin binds to F-actin with high selectivity, stabilizing the filaments and

preventing their depolymerization. The ATTO 425 fluorophore, a coumarin-based dye, offers

strong absorption, a high fluorescence quantum yield, and good photostability, making this

conjugate an ideal tool for visualizing the intricate and dynamic actin cytoskeleton in fixed cells

and tissues. Its large Stokes shift facilitates the clear separation of emission and excitation

signals, resulting in high-contrast and low-background fluorescence imaging.

Quantitative Data Summary
The following tables provide key quantitative data for the use of ATTO 425 phalloidin in actin

filament staining.

Table 1: Photophysical Properties of ATTO 425 Phalloidin
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Property Value

Excitation Maximum (λex) 439 nm

Emission Maximum (λem) 485 nm

Molar Extinction Coefficient (ε) 4.5 x 10⁴ cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) 0.90

Molecular Weight ~1171 g/mol

Table 2: Recommended Staining Parameters

Parameter Recommendation

Stock Solution Preparation

Lyophilized Pellet 10 nmol

Solvent 500 µL Methanol

Resulting Concentration 20 µM

Storage -20°C, protected from light

Working Solution Concentration

Adherent & Suspension Cells 0.5 - 1.0 µM (1:40 to 1:20 dilution of stock)

Tissue Sections 1.0 - 2.0 µM (1:20 to 1:10 dilution of stock)

Incubation Time

Adherent & Suspension Cells 30 - 60 minutes at Room Temperature

Tissue Sections 60 - 120 minutes at Room Temperature

Experimental Protocols
I. Staining of F-Actin in Adherent Cultured Cells
This protocol is suitable for cells grown on glass coverslips or in imaging-compatible culture

dishes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (methanol-free)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

ATTO 425 Phalloidin Stock Solution (20 µM in methanol)

Mounting Medium

Procedure:

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips.

Washing: Gently wash the cells twice with pre-warmed PBS.

Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: (Optional, but recommended to reduce background) Incubate the cells with 1%

BSA in PBS for 30 minutes at room temperature.

Staining: Prepare the ATTO 425 phalloidin working solution by diluting the stock solution in

PBS (or Blocking Buffer if used) to a final concentration of 0.5 - 1.0 µM. Cover the cells with

the staining solution and incubate for 30-60 minutes at room temperature, protected from

light.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

Imaging: Visualize the stained actin filaments using a fluorescence microscope with

appropriate filter sets for the ATTO 425 dye (Excitation: ~440 nm, Emission: ~485 nm).

II. Staining of F-Actin in Suspension Cells
This protocol requires centrifugation steps to handle non-adherent cells.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (methanol-free)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

ATTO 425 Phalloidin Stock Solution (20 µM in methanol)

Poly-L-Lysine coated coverslips or slides (optional, for adherence)

Microcentrifuge tubes

Procedure:

Cell Harvesting: Harvest suspension cells and centrifuge at 300 x g for 5 minutes.

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step

twice.

Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 10-15 minutes at

room temperature.

Washing: Centrifuge the fixed cells, discard the supernatant, and wash the pellet three times

with PBS.
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Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 5-

10 minutes at room temperature.

Washing: Centrifuge and wash the cells three times with PBS.

Blocking: (Optional) Resuspend the cell pellet in 1% BSA in PBS and incubate for 30

minutes at room temperature.

Staining: Centrifuge the cells and resuspend the pellet in the ATTO 425 phalloidin working

solution (0.5 - 1.0 µM in PBS or Blocking Buffer). Incubate for 30-60 minutes at room

temperature, protected from light.

Washing: Centrifuge and wash the cells three times with PBS to remove unbound phalloidin.

Mounting: Resuspend the final cell pellet in a small volume of PBS. Pipette the cell

suspension onto a glass slide and cover with a coverslip. For better imaging, cells can be

adhered to Poly-L-Lysine coated slides after the final wash.

Imaging: Proceed with fluorescence microscopy as described for adherent cells.
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Experimental workflow for F-actin staining.
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Rho GTPase signaling to the actin cytoskeleton.
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To cite this document: BenchChem. [ATTO 425 Phalloidin: Application Notes and Protocols
for Advanced Actin Filament Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264053#atto-425-phalloidin-for-actin-filament-
staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1264053#atto-425-phalloidin-for-actin-filament-staining
https://www.benchchem.com/product/b1264053#atto-425-phalloidin-for-actin-filament-staining
https://www.benchchem.com/product/b1264053#atto-425-phalloidin-for-actin-filament-staining
https://www.benchchem.com/product/b1264053#atto-425-phalloidin-for-actin-filament-staining
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1264053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

